Cas no 127906-38-1 (Phenol, 3-((2-((methylamino)methyl)phenyl)thio)-, (Z)-2-butenedioate(1:1) (salt))

Phenol, 3-((2-((methylamino)methyl)phenyl)thio)-, (Z)-2-butenedioate(1:1) (salt) structure
127906-38-1 structure
Product Name:Phenol, 3-((2-((methylamino)methyl)phenyl)thio)-, (Z)-2-butenedioate(1:1) (salt)
CAS No:127906-38-1
Molecular Formula:C14H15NOS.C4H4O4
Molecular Weight:361.41216
CID:139413
PubChem ID:6449760

Phenol, 3-((2-((methylamino)methyl)phenyl)thio)-, (Z)-2-butenedioate(1:1) (salt) Properties

Names and Identifiers

    • Phenol, 3-((2-((methylamino)methyl)phenyl)thio)-, (Z)-2-butenedioate(1:1) (salt)
    • (E)-but-2-enedioic acid,3-[2-(methylaminomethyl)phenyl]sulfanylphenol
    • (E)-but-2-enedioic acid
    • 3-((2-((Methylamino)methyl)phenyl)thio)phenol (Z)-2-butenedioate (1:1) (salt)
    • 3-[2-(methylaminomethyl)phenyl]sulfanylphenol
    • AC1O6A30
    • LS-104818
    • 127906-38-1
    • Phenol, 3-((2-((methylamino)methyl)phenyl)thio)-, (Z)-2-butenedioate (1:1) (salt)
    • InChIKey: GACCLCMOZBICCB-WLHGVMLRSA-N
    • Inchi: InChI=1S/C14H15NOS.C4H4O4/c1-15-10-11-5-2-3-8-14(11)17-13-7-4-6-12(16)9-13;5-3(6)1-2-4(7)8/h2-9,15-16H,10H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+
    • SMILES: OC(/C=C/C(=O)O)=O.CNCC1=CC=CC=C1SC1=CC=CC(O)=C1

Computed Properties

  • Exact Mass: 361.098393
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 7
  • Rotatable Bond Count: 6
  • Monoisotopic Mass: 361.098393
  • Heavy Atom Count: 25
  • Complexity: 343
  • Isotope Atom Count: 0
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • Covalently-Bonded Unit Count: 2
  • Topological Polar Surface Area: 132

Experimental Properties

  • LogP: 3.36550
  • PSA: 132.16000
  • Boiling Point: 388.9°C at 760 mmHg
  • Flash Point: 189°C

Phenol, 3-((2-((methylamino)methyl)phenyl)thio)-, (Z)-2-butenedioate(1:1) (salt) Related Literature

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